molecular formula C11H15NO B1588405 (3-Pyrrolidin-1-ylphenyl)methanol CAS No. 859850-72-9

(3-Pyrrolidin-1-ylphenyl)methanol

Cat. No. B1588405
Key on ui cas rn: 859850-72-9
M. Wt: 177.24 g/mol
InChI Key: MYIYSGIMXUQECR-UHFFFAOYSA-N
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Patent
US08754100B2

Procedure details

Tetrabutylammonium fluoride (1.0 M solution in THF, 3.8 ml) was added to a solution of 1-[3-(tert-butyldimethylsilyloxymethyl)phenyl]pyrrolidine in THF (20 ml) and the mixture was stirred at room temperature for 3.5 hours. The reaction mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound (557 mg).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
1-[3-(tert-butyldimethylsilyloxymethyl)phenyl]pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Si]([O:26][CH2:27][C:28]1[CH:29]=[C:30]([N:34]2[CH2:38][CH2:37][CH2:36][CH2:35]2)[CH:31]=[CH:32][CH:33]=1)(C(C)(C)C)(C)C>C1COCC1>[N:34]1([C:30]2[CH:29]=[C:28]([CH2:27][OH:26])[CH:33]=[CH:32][CH:31]=2)[CH2:38][CH2:37][CH2:36][CH2:35]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
1-[3-(tert-butyldimethylsilyloxymethyl)phenyl]pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1C=C(C=CC1)N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
N1(CCCC1)C=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 557 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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